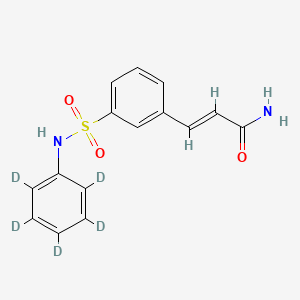

Belinostat amide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O3S |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C15H14N2O3S/c16-15(18)10-9-12-5-4-8-14(11-12)21(19,20)17-13-6-2-1-3-7-13/h1-11,17H,(H2,16,18)/b10-9+/i1D,2D,3D,6D,7D |

InChI Key |

LUVPQDAKKRMIOY-HMUIAXRESA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Stability of Belinostat Amide-d5 in Plasma: A Technical Guide

This technical guide provides an in-depth overview of the in vitro stability of Belinostat and its metabolites in plasma, with a specific focus on the context surrounding Belinostat amide-d5. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Stability Data

Belinostat is known to be extensively metabolized in vivo, with metabolism being the primary route of elimination.[2][3] The stability of Belinostat and its five major metabolites in human plasma has been assessed under various conditions. The following tables summarize the available stability data for the non-deuterated forms.

Table 1: Freeze-Thaw Stability of Belinostat and its Metabolites in Human Plasma

| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |

| Belinostat | 50 | 95.8 | 6.5 |

| 4000 | 100.9 | 3.9 | |

| Belinostat Glucuronide | 50 | 102.5 | 4.9 |

| 4000 | 100.2 | 2.5 | |

| Methyl Belinostat | 50 | 98.4 | 5.7 |

| 4000 | 99.8 | 3.1 | |

| Belinostat Amide | 50 | 97.6 | 7.1 |

| 4000 | 100.5 | 2.8 | |

| 3-ASBA | 50 | 99.2 | 6.2 |

| 4000 | 101.1 | 3.3 | |

| Belinostat Acid | 50 | 96.9 | 5.9 |

| 4000 | 100.8 | 2.9 | |

| Data from Kiesel et al., 2013.[4] Stability was assessed after three freeze-thaw cycles. |

Table 2: Short-Term Stability of Belinostat and its Metabolites in Human Plasma at Ambient Temperature

| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |

| Belinostat | 50 | 93.7 | 5.8 |

| 4000 | 98.5 | 4.1 | |

| Belinostat Glucuronide | 50 | 101.2 | 3.7 |

| 4000 | 99.6 | 2.2 | |

| Methyl Belinostat | 50 | 96.8 | 6.3 |

| 4000 | 99.1 | 3.5 | |

| Belinostat Amide | 50 | 95.9 | 7.5 |

| 4000 | 99.7 | 3.0 | |

| 3-ASBA | 50 | 98.1 | 5.5 |

| 4000 | 100.3 | 3.6 | |

| Belinostat Acid | 50 | 96.2 | 6.1 |

| 4000 | 100.1 | 3.2 | |

| Data from Kiesel et al., 2013.[4] Stability was assessed after 4 hours at ambient temperature. |

Metabolic Pathways of Belinostat

Belinostat undergoes extensive metabolism through several pathways. The primary route is glucuronidation, mediated predominantly by the enzyme UGT1A1.[5][6][7] Other significant biotransformations include methylation and the reduction of the hydroxamic acid group to form Belinostat amide.[6] Cytochrome P450 enzymes, specifically CYP2A6, CYP2C9, and CYP3A4, are also involved in the formation of Belinostat amide and Belinostat acid.[7]

Experimental Protocols

The following section details a representative protocol for assessing the in vitro stability of a compound like this compound in plasma. This protocol is based on standard industry practices.[8]

Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse) over a defined period.

Materials:

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO).

-

Control compounds (e.g., a stable compound like Verapamil and a labile compound like Propantheline).

-

Pooled plasma with anticoagulant (e.g., K2EDTA, Sodium Heparin) from the desired species.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.

-

96-well incubation plates.

-

Shaking incubator or water bath set to 37°C.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation:

-

Thaw frozen plasma at room temperature or in a 37°C water bath.

-

Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare incubation mixtures by adding the test compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein precipitation.

-

-

Incubation:

-

Pre-warm the plasma to 37°C for approximately 5-10 minutes.

-

Initiate the reaction by adding the test compound to the pre-warmed plasma.

-

Incubate the samples at 37°C with gentle shaking.

-

Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The t=0 sample is taken immediately after adding the compound.

-

-

Sample Quenching:

-

To stop the enzymatic reaction, add a cold protein precipitation solvent (e.g., acetonitrile, often containing an internal standard) to each aliquot. A typical ratio is 3:1 or 4:1 (solvent to plasma).

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 4000 rpm for 10-15 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

References

- 1. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, metabolism, and excretion of 14C-labeled belinostat in patients with recurrent or progressive malignancies | Semantic Scholar [semanticscholar.org]

- 3. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Belinostat Amide-d5: A Technical Guide

This in-depth guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of how to interpret a Certificate of Analysis (CoA) for Belinostat amide-d5. This deuterated analog of Belinostat serves as a critical internal standard for bioanalytical and pharmacokinetic studies. A thorough analysis of its CoA is paramount to ensure the accuracy and reliability of experimental results.

Overview of this compound

This compound is a stable isotope-labeled version of Belinostat amide. The five deuterium atoms (d5) on the phenyl ring give it a distinct mass from the parent compound, making it an ideal internal standard for mass spectrometry-based quantification of Belinostat in biological matrices.[1][2] Its primary application is in pharmacokinetic and therapeutic drug monitoring research.[1]

Certificate of Analysis: Key Data Summary

The Certificate of Analysis provides critical quality control data for a specific batch of the compound. Below is a summary of typical analytical results for this compound, presented in a structured format.

Table 1: Identification and General Properties

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₁₅H₉D₅N₂O₃S | Conforms |

| Molecular Weight | 307.38 g/mol | 307.35 g/mol (by MS) |

| ¹H-NMR | Conforms to Structure | Conforms |

| Mass Spectrum | Conforms to Structure | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Purity | HPLC (254 nm) | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 99% Deuterium Incorporation | Conforms |

| Loss on Drying | Gravimetric | ≤ 1.0% | 0.2% |

| Residual Solvents | GC-HS | Per USP <467> | Complies |

Experimental Protocols

A detailed understanding of the methodologies used to generate the data on the CoA is essential for its correct interpretation.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18) is typically employed.[3]

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is often used.[3]

-

Detection: UV detection at a wavelength of 254 nm.

-

Procedure: A solution of this compound is injected into the HPLC system. The area of the main peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight and isotopic purity of this compound.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is utilized.[3][4]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the resulting spectrum is analyzed for the peak corresponding to the molecular ion of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the mass peaks for the deuterated (d5) and non-deuterated (d0) forms are compared to determine the percentage of deuterium incorporation.

3.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the molecular structure of a compound. It is used to confirm that the synthesized compound has the correct chemical structure.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample.

-

Procedure: The sample is placed in the spectrometer, and the resulting spectrum, which shows the chemical shifts and splitting patterns of the protons, is compared to the expected spectrum for this compound. The absence of signals in the region corresponding to the phenyl protons confirms the deuterium labeling.

Visualizing Experimental Workflows

4.1. HPLC Purity Analysis Workflow

Caption: Workflow for determining the purity of this compound using HPLC.

4.2. LC-MS Identity and Isotopic Purity Workflow

References

Commercial Availability and Technical Application of Belinostat Amide-d5: A Guide for Researchers

Introduction

Belinostat amide-d5 is the deuterated stable isotope-labeled analogue of Belinostat amide. It serves as a critical internal standard for the accurate quantification of Belinostat amide in biological matrices during pharmacokinetic and drug metabolism studies. The incorporation of five deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This technical guide provides an overview of commercial suppliers, detailed product specifications, and a comprehensive experimental protocol for the use of this compound in bioanalytical applications.

Commercial Suppliers of this compound

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the key providers and their product offerings. Researchers are advised to request the most current Certificate of Analysis from the supplier for batch-specific data.

| Supplier | Product Name | Catalog Number | Known Specifications |

| MedchemExpress | This compound | HY-143923S | Purity: >98% |

| Veeprho | This compound | DVE00189 | Isotopic Enrichment: Not specified |

| CDN Isotopes | Belinostat-d5 amide (aniline-d5) | 2019081902 | Isotopic Enrichment: 98 atom % D, Chemical Purity: 97%[1][2] |

Technical Data: Certificate of Analysis

A Certificate of Analysis (CoA) is a crucial document provided by the supplier that details the quality and purity of a specific batch of a chemical compound.[3] For a deuterated internal standard like this compound, the CoA provides essential quantitative data for ensuring the accuracy and reproducibility of experimental results. Below is a table representing typical data found on a CoA for this product.

| Parameter | Specification | Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Molecular Formula | C₁₅H₉D₅N₂O₃S | --- |

| Molecular Weight | 307.38 g/mol | Mass Spectrometry |

| Chemical Purity | ≥97% | HPLC |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry / NMR |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Storage Conditions | Store at -20°C | --- |

Experimental Protocol: Quantification of Belinostat Amide in Human Plasma

The following protocol is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Belinostat and its metabolites, including Belinostat amide, in human plasma.[1][4] this compound is an ideal internal standard for this assay.

Preparation of Stock and Working Solutions

-

Belinostat Amide Stock Solution (1 mg/mL): Accurately weigh and dissolve Belinostat amide in a suitable solvent such as methanol or DMSO.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol or DMSO.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to the final working concentration.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Serially dilute the Belinostat amide stock solution with control human plasma to prepare a series of calibration standards at concentrations ranging from approximately 30 to 5000 ng/mL.[1][4]

-

Quality Control (QC) Samples: Prepare QC samples in control human plasma at a minimum of three concentration levels (low, medium, and high) spanning the range of the calibration curve.

Sample Preparation (Protein Precipitation)

-

To a 50 µL aliquot of plasma sample (standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.[4]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 4 minutes.[4]

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18) is suitable.[1][4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used for chromatographic separation.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be used.[1][4]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Belinostat amide and this compound. The exact mass transitions should be optimized by direct infusion of the individual compounds.

-

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Belinostat amide using this compound as an internal standard.

Caption: Bioanalytical workflow for Belinostat amide quantification.

Role of this compound as an Internal Standard

This diagram explains the logical relationship between the analyte and the deuterated internal standard in correcting for variability during sample processing and analysis.

Caption: Role of a deuterated internal standard in quantitative analysis.

Signaling Pathway of Belinostat (Parent Compound)

Belinostat amide is a metabolite of Belinostat, a potent histone deacetylase (HDAC) inhibitor.[5] HDAC inhibitors play a crucial role in epigenetic regulation by altering the acetylation state of histones, which in turn modifies chromatin structure and gene expression. The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like Belinostat.

Caption: Mechanism of action for HDAC inhibitors like Belinostat.

References

Methodological & Application

Application Note: High-Throughput Quantification of Belinostat in Human Plasma Using Belinostat Amide-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in human plasma. The method employs Belinostat amide-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method has been validated based on established regulatory guidelines for bioanalytical method validation.

Introduction

Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Accurate measurement of Belinostat concentrations in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and for optimizing patient dosing.[2][3][4] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[5] This application note provides a detailed protocol for the quantification of Belinostat in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Belinostat (purity ≥98%)

-

This compound (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

Liquid Chromatography System: Agilent 1200 SL or equivalent

-

Mass Spectrometer: ABI 4000 QTRAP® or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm

Standard Solutions Preparation

Stock solutions of Belinostat and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with acetonitrile.

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation:

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (10:90 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 50 x 2.1 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 3 µL |

| Gradient | As described in the table below |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 - 3.8 | 10 | 90 |

| 3.8 - 4.0 | 90 | 10 |

| 4.0 - 5.5 | 90 | 10 |

| 5.5 - 5.6 | 10 | 90 |

| 5.6 - 7.0 | 10 | 90 |

Table 3: Mass Spectrometry Parameters

| Parameter | Belinostat | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 319.1 > 201.1 | 324.1 > 206.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (V) | 50 | 50 |

| Entrance Potential (V) | 10 | 10 |

| Collision Energy (V) | 25 | 25 |

| Collision Cell Exit Potential (V) | 10 | 10 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Belinostat in human plasma. The use of this compound as an internal standard effectively compensated for any variations during the analytical process.

Linearity and Sensitivity

The method was linear over the concentration range of 30 to 5000 ng/mL for Belinostat in human plasma.[2][3][4] The calibration curves showed a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 30 ng/mL.

Table 4: Linearity of Belinostat in Human Plasma

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Belinostat | 30 - 5000 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations. The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines (±15% for accuracy and ≤15% for precision).

Table 5: Accuracy and Precision Data for Belinostat

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 30 | 98.5 | 8.2 | 97.9 | 9.5 |

| Low | 90 | 102.1 | 6.5 | 101.5 | 7.8 |

| Medium | 900 | 95.8 | 4.1 | 96.3 | 5.2 |

| High | 4000 | 99.2 | 3.5 | 98.7 | 4.3 |

Experimental Workflow and Signaling Pathway Visualization

Caption: LC-MS/MS experimental workflow for Belinostat quantification.

Caption: Simplified signaling pathway of Belinostat's mechanism of action.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of Belinostat in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and research settings, particularly for pharmacokinetic and pharmacodynamic assessments of Belinostat.

References

- 1. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. scispace.com [scispace.com]

Application Note: Quantification of Belinostat in Human Plasma using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Accurate quantification of Belinostat in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development.[2][3] This application note provides a detailed protocol for the quantification of Belinostat in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a deuterated internal standard, Belinostat-d5, to ensure high accuracy and precision.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Belinostat in human plasma. The validation of this bioanalytical method fulfills the criteria set by the FDA.[2][3]

Table 1: Calibration Curve for Belinostat

| Analyte | Calibration Range (ng/mL) | R² |

| Belinostat | 30 - 5000 | >0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 30 | 28.5 | 95.0 | <15 |

| Medium | 1000 | 1020 | 102.0 | <15 |

| High | 4000 | 3960 | 99.0 | <15 |

Data presented is representative and based on typical bioanalytical method validation results.

Table 3: Recovery of Belinostat from Human Plasma

| QC Level | Nominal Concentration (ng/mL) | Mean Recovery (%) |

| Low | 30 | >85 |

| Medium | 1000 | >85 |

| High | 4000 | >85 |

Table 4: Stability of Belinostat in Human Plasma

| Stability Condition | Duration | Stability (%) |

| Freeze-Thaw | 3 cycles | >85 |

| Short-Term (Room Temperature) | 4 hours | >90 |

| Long-Term (-80°C) | 9 months | >85 |

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS assay for Belinostat in human plasma.

Materials and Reagents

-

Belinostat reference standard

-

Belinostat-d5 (penta-deuterated Belinostat) internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

Control human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Belinostat and Belinostat-d5 independently in acetonitrile.

-

Working Solutions: Serially dilute the stock solutions with acetonitrile to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation

-

To 50 µL of human plasma (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution in acetonitrile (containing Belinostat-d5).[2]

-

Vortex the mixture for 1 minute to precipitate proteins.[2]

-

Centrifuge the samples at 13,000 x g for 4 minutes at room temperature.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[2]

-

Reconstitute the dried residue in 100 µL of 10:90:0.1 (v/v/v) acetonitrile:water:formic acid.[2]

-

Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: Waters Acquity UPLC or equivalent

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Flow Rate: 0.5 mL/min[4]

-

Injection Volume: 3 µL[2]

-

Gradient Elution:

-

Total Run Time: 7 minutes[2]

Mass Spectrometry Conditions

-

Mass Spectrometer: ABI SCIEX 4000 QTRAP or equivalent[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Key MS Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 4500 V

-

Temperature: 500°C

-

Nebulizer Gas (GS1): 30 psi

-

Heater Gas (GS2): 30 psi

-

Declustering Potential (DP): 60 V

-

Collision Energy (CE): 20 V

-

Entrance Potential (EP): 10 V[2]

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for Belinostat quantification.

Belinostat Signaling Pathway

Caption: Belinostat's mechanism of action as an HDAC inhibitor.

References

- 1. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Belinostat Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Belinostat in biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common bioanalytical sample preparation techniques are covered: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and a representative Solid-Phase Extraction (SPE) method.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor used in the treatment of various cancers. Accurate and reliable quantification of Belinostat in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Sample preparation is a critical step to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analytical method. This document outlines and compares three widely used sample preparation techniques for Belinostat analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for each sample preparation technique based on published literature.

Table 1: Protein Precipitation (PP) Performance Data

| Parameter | Belinostat | Internal Standard | Reference |

| Linearity Range (ng/mL) | 30 - 5000 | N/A | [1] |

| Accuracy (%) | 92.0 - 104.4 | N/A | [1] |

| Precision (CV%) | < 13.7 | N/A | [1] |

| Recovery (%) | > 92 | N/A | |

| Matrix Effect (%) | 104 - 108 | N/A |

Table 2: Liquid-Liquid Extraction (LLE) Performance Data

| Parameter | Belinostat | Internal Standard (Oxamflatin) | Reference |

| Linearity Range (ng/mL) | 0.5 - 1000 | N/A | |

| Accuracy (%) | 100.2 - 106.7 | N/A | |

| Precision (Intra-day, CV%) | ≤ 8.0 | N/A | |

| Precision (Inter-day, CV%) | ≤ 10.3 | N/A | |

| Recovery (%) | 72.6 | 67.8 | |

| Matrix Effect | Not Significant | Not Significant |

Table 3: Representative Solid-Phase Extraction (SPE) Performance Data *

| Parameter | Belinostat | Internal Standard | Reference |

| Linearity Range (ng/mL) | Method Dependent | N/A | N/A |

| Accuracy (%) | Method Dependent | N/A | N/A |

| Precision (CV%) | Method Dependent | N/A | N/A |

| Recovery (%) | > 80 (Expected) | N/A | N/A |

| Matrix Effect | Generally Lower than PP | N/A | N/A |

*Note: A specific validated SPE method for Belinostat with detailed quantitative data was not found in the reviewed literature. The data presented are expected values for a well-developed SPE method for a small molecule drug in a biological matrix. This protocol would require optimization and validation for Belinostat.

Experimental Protocols and Workflows

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is particularly suitable for high-throughput analysis.

Experimental Protocol: Protein Precipitation

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Spike the sample with an appropriate volume of internal standard solution (e.g., ¹³C₆-Belinostat).

-

Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample. The precipitating solvent should be added in a 4:1 ratio to the plasma volume.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

References

Application Note: Therapeutic Drug Monitoring of Belinostat Using Belinostat amide-d5

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] By inhibiting HDAC enzymes, belinostat promotes the accumulation of acetylated histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2] The primary route of elimination for belinostat is through metabolism, predominantly via glucuronidation by the UGT1A1 enzyme in the liver.[3] Given that hepatic impairment can affect belinostat clearance and potentially lead to increased drug exposure, therapeutic drug monitoring (TDM) is a valuable tool for optimizing treatment and minimizing toxicity.[4] While some studies have not found a direct correlation between belinostat exposure and toxicity in patients with liver dysfunction, monitoring plasma concentrations can still provide crucial information for dose adjustments, especially in patients with compromised liver function or those receiving co-medications that may affect its metabolism.[4]

This application note provides a detailed protocol for the quantitative analysis of belinostat in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates Belinostat amide-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and matrix effects.

Signaling Pathway of Belinostat

Belinostat exerts its anti-cancer effects by inhibiting histone deacetylases, leading to the hyperacetylation of histones. This alters chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. Key downstream effects include the induction of p21 and p27, which mediate G2/M cell cycle arrest. Furthermore, belinostat promotes apoptosis through both the intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1][2]

Experimental Protocol

This protocol is based on established and validated LC-MS/MS methods for the quantification of belinostat in human plasma.[5][6]

Materials and Reagents

-

Belinostat analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Analytical balance

-

Pipettes

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., ABI 4000Q)

-

Analytical Column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm)

Sample Preparation

-

Spike Internal Standard: To 50 µL of human plasma, add 5 µL of this compound working solution (concentration to be optimized based on instrument sensitivity).

-

Protein Precipitation: Add 150 µL of acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Value |

| Column | Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Gradient | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90.0 | 10.0 |

| 3.8 | 10.0 | 90.0 |

| 4.0 | 10.0 | 90.0 |

| 5.5 | 90.0 | 10.0 |

| 7.0 | 90.0 | 10.0 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See table below |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 4500 V |

| Temperature | 500 °C |

| Gas 1 (Nebulizer) | 30 psi |

| Gas 2 (Turbo) | 30 psi |

| Declustering Potential | 50 V |

| Collision Energy | 30 V |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Belinostat | 319.1 | 93.0 |

| This compound | 324.1 | 98.0 |

Note: The MRM transition for this compound is inferred based on the structure and fragmentation pattern of belinostat. The exact masses may need to be optimized.

Method Validation Parameters

A summary of the validation parameters for a similar LC-MS/MS assay for belinostat is provided below.[1][2][5][6][7]

| Parameter | Result |

| Linearity Range | 30 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 92.0% - 104.4% |

| Precision (CV%) | < 13.7% |

Pharmacokinetic Parameters of Belinostat

Understanding the pharmacokinetic profile of belinostat is essential for designing effective TDM strategies.

| Parameter | Value |

| Elimination Half-life | Approximately 1.1 hours |

| Primary Metabolism | Hepatic, mainly via UGT1A1 |

| Protein Binding | 92.9% - 95.8% |

Conclusion

The presented LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of belinostat in human plasma. This method offers the necessary sensitivity, accuracy, and precision for clinical research applications, aiding in the optimization of belinostat therapy for patients with peripheral T-cell lymphoma. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]

Application of Belinostat in Cancer Cell Line Studies: A Detailed Guide

Application Notes and Protocols for Researchers

Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a variety of cancer cell lines.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Belinostat in cancer cell line studies, intended for researchers, scientists, and drug development professionals. While the deuterated form, Belinostat amide-d5, is often utilized as an internal standard in pharmacokinetic analyses, the biological effects in in vitro cell culture are considered equivalent to the non-deuterated compound.

Mechanism of Action

Belinostat functions by inhibiting the activity of histone deacetylases, enzymes crucial for the removal of acetyl groups from histones and other proteins.[1] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[4][5] This altered chromatin state allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit angiogenesis.[1][4]

Data Presentation: In Vitro Efficacy of Belinostat

The following tables summarize the cytotoxic effects of Belinostat across various human cancer cell lines, as reported in published studies.

Table 1: IC50 Values of Belinostat in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |

| Lung Cancer | H358 (KRAS mutant) | ~40 | 24 | [6] |

| Lung Cancer | A549 (KRAS mutant) | ~60 | 24 | [6] |

| Thyroid Cancer | BHP2-7 | <50 | 30 | [3] |

| Thyroid Cancer | Cal62 | <50 | 30 | [3] |

| Thyroid Cancer | SW1736 | <50 | 30 | [3] |

| Pancreatic Cancer | T3M4 | Not specified, significant growth inhibition | Not specified | [7] |

| Pancreatic Cancer | AsPC-1 | Not specified, significant growth inhibition | Not specified | [7] |

| Pancreatic Cancer | Panc-1 | Not specified, significant growth inhibition | Not specified | [7] |

| Breast Cancer | MCF-7 | 5 | 48 | [8] |

| Colon Cancer | SW480 | 2.093 ± 0.71 | 72 | [9] |

| Colon Cancer | SW620 | 1.416 ± 0.67 | 72 | [9] |

| Colon Cancer | CACO-2 | 0.263 ± 0.09 | 72 | [9] |

Table 2: Apoptotic Effects of Belinostat in Thyroid Cancer Cell Lines

| Cell Line | Belinostat Concentration (µM) | Exposure Time (hours) | % Apoptosis (Early and Late) | Reference |

| BHP2-7 | 50 | 30 | 43-68 | [3] |

| Cal62 | 50 | 30 | 43-68 | [3] |

| SW1736 | 50 | 30 | 43-68 | [3] |

| T238 | 50 | 30 | 24 | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Belinostat on cancer cell lines.

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of Belinostat and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Belinostat (or this compound) stock solution (e.g., in DMSO)

-

96-well plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Belinostat in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the Belinostat dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of Belinostat on the expression and post-translational modification (e.g., acetylation) of key proteins.

Materials:

-

Cancer cell lines

-

Belinostat

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against acetylated-Histone H3, p21, cleaved PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Belinostat at the desired concentrations and time points.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration of each sample.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by Belinostat.

Materials:

-

Cancer cell lines

-

Belinostat

-

Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with Belinostat for the desired duration.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Belinostat and a typical experimental workflow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Growth inhibition of pancreatic cancer cells by histone deacetylase inhibitor belinostat through suppression of multiple pathways including HIF, NFkB, and mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Histone deacetylase inhibitor belinostat regulates metabolic reprogramming in killing KRAS-mutant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard showing a different retention time than my analyte?

A1: This phenomenon is known as the "chromatographic isotope effect" or "retention time shift" and is a common observation with deuterated internal standards.[1][2][3][4][5] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity and polarity, leading to a small but noticeable difference in retention time on the LC column.[1] In reversed-phase chromatography, deuterated compounds are often slightly less retained and elute earlier than their non-deuterated counterparts.[4]

Troubleshooting Steps:

-

Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the retention time difference.

-

Evaluate the Impact: A small, consistent shift may not be problematic if the peaks are symmetrical and do not co-elute with interfering matrix components. However, a significant or variable shift can lead to differential matrix effects.

-

Method Optimization:

-

Gradient Modification: Adjusting the gradient slope or starting conditions can sometimes help to minimize the separation between the analyte and the internal standard.

-

Column Chemistry: Experimenting with a different column stationary phase may alter the selectivity and reduce the isotope effect.

-

-

Consider Alternative Internal Standards: If the chromatographic shift leads to significant quantitative variability, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which typically exhibit negligible retention time shifts compared to the native analyte.[1][5][6]

Q2: My results are inconsistent, and I suspect differential matrix effects. How can I confirm and mitigate this?

A2: Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[7][8] This is often exacerbated by the chromatographic separation of the deuterated internal standard from the analyte.[1][7][8]

Experimental Protocol: Post-Column Infusion Test to Evaluate Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

-

System Setup:

-

A syringe pump delivers a constant flow of a solution containing the analyte and the deuterated internal standard.

-

This flow is introduced into the LC eluent stream via a T-junction placed after the analytical column and before the mass spectrometer's ion source.

-

-

Procedure:

-

Inject a blank matrix sample (e.g., extracted plasma from a subject not dosed with the drug) onto the LC column.

-

Monitor the signal of the infused analyte and internal standard.

-

-

Data Interpretation:

-

A stable, flat baseline indicates no matrix effects.

-

Dips in the baseline signal indicate regions of ion suppression.

-

Peaks in the baseline signal indicate regions of ion enhancement.

-

Troubleshooting Workflow for Differential Matrix Effects

Caption: A flowchart for diagnosing and addressing differential matrix effects.

Q3: I am observing a loss of my deuterated internal standard signal and a corresponding increase in my analyte signal. What could be the cause?

A3: This issue is likely due to hydrogen-deuterium (H/D) exchange, where deuterium atoms on the internal standard are replaced by protons from the surrounding environment (e.g., solvent, matrix).[6][9][10] This can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.[6] The stability of the deuterium label is highly dependent on its position within the molecule and the pH of the solution.[6]

Factors Influencing H/D Exchange:

-

Label Position: Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to electron-withdrawing groups are more susceptible to exchange.

-

pH: Basic or acidic conditions can catalyze H/D exchange.[6]

-

Temperature: Higher temperatures can accelerate the rate of exchange.

-

Solvent: Protic solvents can facilitate exchange.

Experimental Protocol: Stability Assessment of Deuterated Internal Standard

Methodology:

-

Prepare Samples:

-

Spike the deuterated internal standard into various solutions:

-

Mobile phase A and B

-

Reconstitution solvent

-

Blank matrix extract at different pH values (e.g., 4, 7, 9)

-

-

-

Incubation:

-

Incubate the prepared samples at different temperatures (e.g., room temperature, 37°C) for varying durations (e.g., 0, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples by LC-MS/MS.

-

Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.

-

-

Data Evaluation:

-

A decrease in the deuterated internal standard signal with a concurrent increase in the analyte signal indicates H/D exchange.

-

Data Summary Table: H/D Exchange Stability

| Condition | Time (hours) | IS Peak Area | Analyte Peak Area in IS Channel | % Exchange |

| Mobile Phase A (pH 3) | 0 | 1,000,000 | 5,000 | 0.5% |

| 24 | 980,000 | 25,000 | 2.5% | |

| Blank Plasma (pH 7.4) | 0 | 995,000 | 6,000 | 0.6% |

| 24 | 990,000 | 8,000 | 0.8% | |

| Basic Solution (pH 9) | 0 | 1,005,000 | 5,500 | 0.5% |

| 24 | 850,000 | 155,000 | 15.4% |

Q4: My calibration curve is failing at the lower limit of quantitation (LLOQ). Could the purity of my deuterated internal standard be the issue?

A4: Yes, the isotopic purity of the deuterated internal standard is critical, especially for achieving low limits of quantitation.[11][12] If the deuterated standard contains a significant amount of the unlabeled analyte as an impurity, it will contribute to the analyte signal, leading to a positive bias and potentially causing the LLOQ to fail acceptance criteria.[11][12]

Logical Relationship for Purity Impact on LLOQ

Caption: How unlabeled analyte in the IS can lead to LLOQ failure.

Troubleshooting Steps:

-

Check the Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the deuterated internal standard. A purity of >98% is generally recommended.[13]

-

Analyze the Internal Standard Solution: Inject a solution of the deuterated internal standard and monitor the mass transition for the unlabeled analyte. This will quantify the level of impurity.

-

Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch or a different source of the deuterated internal standard with higher isotopic purity.

-

Consider a ¹³C-labeled Standard: Carbon-13 labeled standards are often synthesized with higher isotopic purity and are not susceptible to H/D exchange, making them a more robust alternative.[6]

Q5: What are the best practices for storing and handling deuterated internal standards to ensure their stability?

A5: Proper storage and handling are crucial for maintaining the integrity and stability of deuterated internal standards.

Best Practices:

-

Storage Conditions: Store deuterated standards in a cool, dry, and dark place, as recommended by the manufacturer.[13] For long-term storage, keeping them under an inert gas like argon or nitrogen can help prevent degradation and H/D exchange.[13]

-

Solvent Choice: Prepare stock solutions in aprotic, non-aqueous solvents if possible. Avoid prolonged storage in protic solvents (e.g., water, methanol), especially at acidic or basic pH, to minimize the risk of H/D exchange.[14]

-

Container Selection: Use high-quality, inert containers (e.g., amber glass vials with PTFE-lined caps) to prevent adsorption and contamination.

-

Working Solutions: Prepare fresh working solutions regularly and store them under appropriate conditions. Monitor the stability of working solutions over time.

-

Avoid Contamination: Use clean laboratory equipment and techniques to prevent cross-contamination with the unlabeled analyte.

Deuterium itself is a stable isotope and does not have a shelf life.[15] However, the stability of a deuterated compound depends on the molecule's structure and the storage conditions.[15][16]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. myadlm.org [myadlm.org]

- 9. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. resolvemass.ca [resolvemass.ca]

Troubleshooting isotopic exchange in Belinostat amide-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Belinostat amide-d5. The following information is designed to help you anticipate and resolve issues related to isotopic exchange and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated form of Belinostat, a histone deacetylase (HDAC) inhibitor.[1][2][3] In this specific isotopologue, the five deuterium atoms are located on the phenyl group of the benzamide moiety. It is crucial to confirm the exact location of the labels with the supplier, as this can impact the interpretation of experimental results.

Q2: What is isotopic exchange, and why is it a concern for this compound?

A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (or vice versa).[4] For this compound, this is a concern because the loss of deuterium labels can lead to inaccurate quantification in pharmacokinetic studies, altered metabolic profiles, and misinterpretation of data from analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The amide and hydroxamic acid protons in the Belinostat molecule are particularly susceptible to exchange under certain conditions.

Q3: What are the primary factors that can cause isotopic exchange in this compound?

A3: The primary factors that can induce isotopic exchange are:

-

Presence of protic solvents: Water (H₂O), methanol (CH₃OH), and other solvents with exchangeable protons can serve as a source of hydrogen, leading to the loss of deuterium from your labeled compound.

-

pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly at the amide and hydroxamic acid positions.[4] The rate of exchange for amide protons is generally at its minimum around pH 2.6.[4]

-

Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5]

-

Enzymatic activity: In biological systems, enzymes can facilitate isotopic exchange.

Q4: How can I detect and quantify isotopic exchange?

A4: The two primary analytical techniques for detecting and quantifying isotopic exchange are:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic purity of a deuterated compound.[6][7] A shift in the mass-to-charge ratio (m/z) can indicate the loss of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of proton signals at positions that should be deuterated, allowing for the quantification of the exchange.[6][8]

Troubleshooting Guides

Issue 1: Loss of Deuterium Label During Sample Preparation and Storage

Symptoms:

-

Inconsistent results in quantitative assays.

-

Lower than expected isotopic purity when analyzed by MS or NMR.

Possible Causes and Solutions:

| Potential Cause | Recommended Solution |

| Exposure to atmospheric moisture | Handle and store this compound under an inert atmosphere (e.g., argon or dry nitrogen).[9] Use sealed containers and minimize the time the container is open. |

| Use of protic solvents for dissolution | Whenever possible, use aprotic deuterated solvents (e.g., DMSO-d6, Acetonitrile-d3) for stock solutions. If an aqueous buffer is required, prepare it with deuterium oxide (D₂O). |

| Inappropriate storage conditions | Store this compound in a cool, dry, and dark place.[10][11][12] For solutions, store at low temperatures (e.g., -20°C or -80°C) to minimize exchange.[12] |

| Contaminated glassware | Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas before use to remove any residual water.[3][13] |

Issue 2: Isotopic Exchange During Analytical Procedures (LC-MS/NMR)

Symptoms:

-

"Back-exchange" observed in mass spectrometry results (lower than expected m/z).[1][14][15][16]

-

Appearance of unexpected proton signals in ¹H NMR spectra.

Possible Causes and Solutions:

| Potential Cause | Recommended Solution for LC-MS | Recommended Solution for NMR |

| Protic mobile phase in LC-MS | Minimize the time the sample is in the mobile phase before analysis. Use a mobile phase with a low pH (around 2.4-3.0) and keep the system at a low temperature (e.g., 4°C) to reduce the rate of back-exchange.[14][15] | N/A |

| Residual water in NMR solvent | Use high-purity deuterated solvents (≥99.8% D). Consider using single-use ampoules to prevent moisture contamination.[9][17] | Use high-purity deuterated solvents (≥99.8% D). Consider using single-use ampoules to prevent moisture contamination.[9][17] |

| High temperature during analysis | Maintain a low temperature for the autosampler and column compartment in your LC-MS system.[15] | For sensitive samples, acquire NMR spectra at lower temperatures if the experiment allows. |

| Sample pH | Adjust the sample pH to be acidic (around 2.4-3.0) before injection into the LC-MS system to quench the exchange reaction.[4][15] | Ensure the sample dissolved in the deuterated solvent does not create a pH that would promote exchange. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

-

Materials: this compound (solid), anhydrous DMSO-d6 (≥99.8% D), dry argon or nitrogen gas, oven-dried glassware (vial, pipette tips).

-

Procedure:

-

Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

In a fume hood, briefly purge the vial with dry argon or nitrogen.

-

Weigh the desired amount of this compound in an oven-dried vial.

-

Under a gentle stream of inert gas, add the required volume of anhydrous DMSO-d6 to achieve the desired concentration.

-

Cap the vial tightly and vortex until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C in a desiccated container.

-

Protocol 2: Minimizing Back-Exchange During LC-MS Analysis

-

Sample Preparation:

-

Thaw the this compound sample on ice.

-

Dilute the sample to the final concentration using a pre-chilled, acidic mobile phase (e.g., 0.1% formic acid in water, pH ~2.7).

-

-

LC-MS System Configuration:

-

Equilibrate the LC system with the mobile phase.

-

Set the autosampler temperature to 4°C.

-

If possible, use a column with a shorter length and a higher flow rate to minimize the analysis time.

-

-

Analysis:

-

Inject the sample immediately after preparation.

-

Monitor the mass spectrum for the expected m/z of the deuterated parent ion and any lower mass peaks that would indicate deuterium loss.

-

Visualizations

Caption: Chemical structure of Belinostat with potential sites for d5-labeling and proton exchange.

Caption: A logical workflow for troubleshooting unexpected isotopic exchange.

Caption: Simplified signaling pathway showing Belinostat's mechanism as an HDAC inhibitor.

References

- 1. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 10. researchgate.net [researchgate.net]

- 11. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 12. dicksondata.com [dicksondata.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

- 15. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Technical Support Center: Optimizing Bioanalysis with Belinostat Amide-d5

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Belinostat amide-d5 as an internal standard to minimize matrix effects in bioanalytical assays. This center provides essential guidance on troubleshooting common issues, detailed experimental protocols, and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (deuterated) form of Belinostat amide, a metabolite of the histone deacetylase inhibitor, Belinostat.[1][2][3] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte (Belinostat amide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the analyte.

Q2: How does a deuterated internal standard like this compound help minimize matrix effects?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, causing inaccurate quantification. A stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects.[4] Since the IS and the analyte have nearly identical chromatographic retention times and ionization characteristics, any suppression or enhancement caused by the matrix will affect both compounds to a similar degree. By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect is normalized, resulting in a more accurate measurement.

Q3: Can I use this compound as an internal standard for the parent drug, Belinostat?

A3: While it is best practice to use the deuterated analog of the specific analyte of interest (i.e., deuterated Belinostat for Belinostat), a deuterated metabolite like this compound can sometimes be acceptable if it demonstrates similar analytical behavior (chromatography, extraction recovery, and ionization response) to the parent drug. However, this must be thoroughly validated. A study on the quantitation of Belinostat and its metabolites in human plasma highlights the importance of a validated LC-MS/MS assay for accurate pharmacokinetic analysis.[5] It is crucial to demonstrate that the IS can adequately correct for any variability in the parent drug's measurement.

Q4: What are the key validation parameters to assess when using this compound?

A4: When validating a bioanalytical method using this compound, you should adhere to regulatory guidelines such as those from the FDA or EMA.[4][6] Key parameters to evaluate include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data.

-

Calibration Curve: Assessing the linearity and range of the assay.

-

Matrix Effect: Quantifying the extent of ion suppression or enhancement.

-

Recovery: Measuring the efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Variability in Analyte/IS Ratio | Inconsistent sample preparation; Pipetting errors; Incomplete protein precipitation or extraction. | Ensure consistent and precise pipetting; Vortex samples thoroughly after adding precipitation solvent; Optimize the extraction procedure to ensure complete recovery. |

| Differential matrix effects between the analyte and IS. | Evaluate matrix effects from multiple sources of the biological matrix; Ensure co-elution of the analyte and IS. If they separate chromatographically, consider adjusting the mobile phase or using a different LC column to achieve co-elution.[7] | |

| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination; Inappropriate mobile phase pH; Sample solvent mismatch with the mobile phase. | Use a guard column and ensure proper sample cleanup; Adjust the mobile phase pH to ensure the analyte is in a single ionic state; Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |

| Low Internal Standard Signal | Degradation of the IS; Incorrect spiking concentration; Significant ion suppression. | Check the stability and storage conditions of the this compound stock solution; Verify the dilution scheme for the IS working solution; Investigate and mitigate matrix effects through better sample cleanup or chromatographic separation. |

| Analyte and IS Peaks are Separated | Deuterium isotope effect on chromatography. This is a known phenomenon where deuterated compounds can elute slightly earlier than their non-deuterated counterparts on reverse-phase columns.[8] | Modify the chromatographic conditions (e.g., gradient, temperature) to promote co-elution; Consider using a column with slightly lower resolution to merge the peaks.[7] |

| Inconsistent Recovery | The extraction method is not robust; High protein binding of Belinostat. | Optimize the extraction solvent and pH; Use a stronger protein precipitation agent or a solid-phase extraction (SPE) protocol. A study on lapatinib, another highly protein-bound drug, showed that recovery can vary significantly between individuals, underscoring the need for a stable isotope-labeled IS.[6] |

Data Presentation: Assessing Matrix Effects

The following tables present hypothetical but realistic data for the validation of a bioanalytical method for Belinostat using this compound as the internal standard.

Table 1: Matrix Factor and Recovery

| Analyte | Concentration (ng/mL) | Matrix Factor (n=6) | IS-Normalized Matrix Factor (n=6) | Recovery % (n=6) |

| Belinostat | 30 (LQC) | 0.88 | 0.99 | 91.2 |

| 500 (MQC) | 0.85 | 0.98 | 90.5 | |

| 4000 (HQC) | 0.82 | 0.97 | 89.8 | |

| This compound (IS) | 200 | 0.86 | N/A | 91.5 |

| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |

Table 2: Inter-day Accuracy and Precision

| Analyte | Theoretical Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5 days) | Accuracy (%) | Precision (%CV) |

| Belinostat | 30 | 29.5 ± 1.8 | 98.3 | 6.1 |

| 500 | 508.2 ± 25.4 | 101.6 | 5.0 | |

| 4000 | 3965.1 ± 182.4 | 99.1 | 4.6 |

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol describes a standard procedure to assess the matrix effect for Belinostat using this compound as the internal standard.

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike Belinostat and this compound into the mobile phase or reconstitution solvent at three concentration levels (Low, Medium, High).

-

Set B (Post-extraction Spike): Extract blank biological matrix (e.g., plasma) first. Then, spike the dried or evaporated extract with Belinostat and this compound at the same three concentrations.

-

Set C (Pre-extraction Spike): Spike blank biological matrix with Belinostat and this compound at the three concentrations before performing the extraction procedure.